molecular formula C10H15N3O4S B2610726 methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1260995-95-6

methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate

Cat. No. B2610726
CAS RN: 1260995-95-6
M. Wt: 273.31
InChI Key: CZDVMNGCFQTFIQ-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Cannabinoid Receptor Antagonists

Research has explored the structure-activity relationships of pyrazole derivatives, including compounds structurally related to "methyl 5-(piperidin-1-ylsulfonyl)-1H-pyrazole-4-carboxylate", as cannabinoid receptor antagonists. These compounds have been studied for their potential to antagonize the effects of cannabinoids and may serve as pharmacological probes or therapeutic agents to mitigate the adverse effects of cannabinoid use (Lan et al., 1999).

Antibacterial and Antimalarial Screening

Novel combinatorial libraries of fused pyran derivatives, synthesized using a related chemical scaffold, have been screened for antibacterial, antituberculosis, and antimalarial activities. This research indicates the potential of pyrazole derivatives in developing new antimicrobial agents (Kalaria et al., 2014).

Aurora Kinase Inhibition

Pyrazole derivatives have been investigated for their ability to inhibit Aurora A kinase, an enzyme implicated in cancer progression. This suggests their potential application in cancer therapy (ヘンリー,ジェームズ, 2006).

Building Blocks for Heterocyclic Amino Acids

A series of related compounds have been developed and synthesized as novel heterocyclic amino acids, indicating their use as building blocks in synthetic organic chemistry for the development of various bioactive molecules (Matulevičiūtė et al., 2021).

Positron Emission Tomography (PET) Ligands

The synthesis and evaluation of pyrazole derivatives as potential imaging agents for CB1 receptors using PET highlight the application of these compounds in biomedical imaging and neuroscience research (Kumar et al., 2004).

Corrosion Inhibition

Piperidine derivatives, closely related to the queried compound, have been studied for their corrosion inhibition properties on iron, indicating their potential industrial applications in protecting metals from corrosion (Kaya et al., 2016).

Mechanism of Action

Piperine and piperidine are the two major alkaloids extracted from black pepper (Piper nigrum); piperidine is a heterocyclic moiety that has the molecular formula (CH2)5NH . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals .

Safety and Hazards

The safety data sheet for a related compound, piperidine, indicates that it is highly flammable, harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Future Directions

The pharmaceutical relevance of both piperine and piperidine against different types of cancers is highlighted in recent research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

methyl 5-piperidin-1-ylsulfonyl-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-17-10(14)8-7-11-12-9(8)18(15,16)13-5-3-2-4-6-13/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDVMNGCFQTFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NN=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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